

Unveiling the Functional Selectivity of Ac-RYYRWK-NH2 TFA: A Comparative Guide

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Compound of Interest		
Compound Name:	Ac-RYYRWK-NH2 TFA	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the functional selectivity of the synthetic peptide **Ac-RYYRWK-NH2 TFA**, a potent and selective ligand for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the Orphanin FQ receptor-like 1 (ORL1). By objectively comparing its performance in activating distinct downstream signaling pathways and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating NOP receptor pharmacology and developing novel therapeutics.

Executive Summary

Ac-RYYRWK-NH2 is a hexapeptide that demonstrates significant functional selectivity at the NOP receptor. Experimental evidence reveals that while it acts as a partial agonist in stimulating G-protein signaling, it behaves as a competitive antagonist in the recruitment of β -arrestin 2. This biased agonism, favoring the G-protein pathway over the β -arrestin pathway, distinguishes it from the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ) and other synthetic NOP ligands. This unique pharmacological profile makes Ac-RYYRWK-NH2 a valuable tool for dissecting the differential roles of G-protein and β -arrestin signaling in NOP receptor function and a potential lead compound for the development of functionally selective drugs with improved therapeutic profiles.

Comparative Analysis of Signaling Pathway Activation



The functional selectivity of Ac-RYYRWK-NH2 is most evident when comparing its activity in G-protein activation assays, such as [35 S]GTPyS binding, and β -arrestin recruitment assays.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological profile of Ac-RYYRWK-NH2 in comparison to the endogenous full agonist N/OFQ. Data is compiled from studies utilizing Chinese Hamster Ovary (CHO) cells expressing the human NOP receptor.

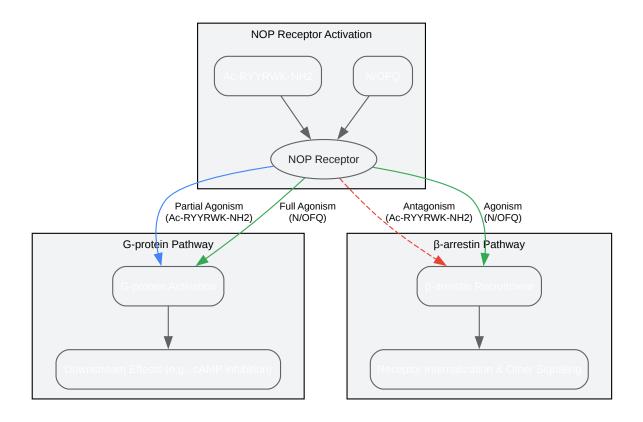
Ligand	Assay	Potency (pEC₅₀)	Efficacy (E _{max} % vs. N/OFQ)
Ac-RYYRWK-NH₂	[³⁵ S]GTPγS Binding (G-protein)	8.3	44% (Partial Agonist)
β-arrestin 2 Recruitment	-	Inactive (Antagonist) [2]	
N/OFQ	[³⁵ S]GTPγS Binding (G-protein)	9.0	100% (Full Agonist)[1]
β-arrestin 2 Recruitment	8.02	100% (Full Agonist)[2]	

Note: In some literature, Ac-RYYRWK-NH₂ is referred to as Ac-RYYRIK-NH₂, which is a close analog with a similar pharmacological profile.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the key signaling pathways of the NOP receptor and the experimental workflow used to assess the functional selectivity of ligands like Ac-RYYRWK-NH2.

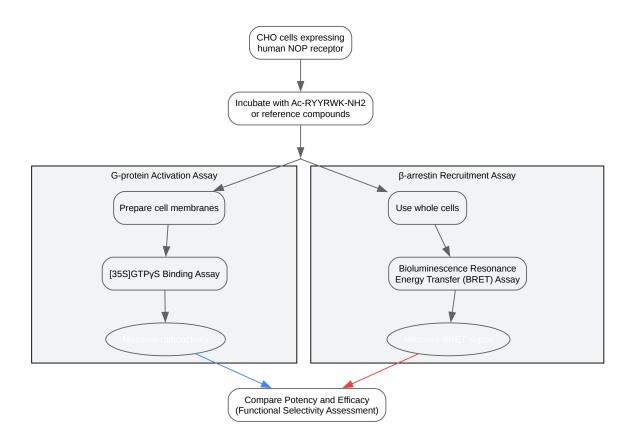




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NOP Receptor Signaling Pathways





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Experimental Workflow for Assessing Functional Selectivity

Detailed Experimental Protocols [35S]GTPyS Binding Assay (for G-protein Activation)

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPyS, to G-proteins upon receptor activation.

Materials:

- Membranes from CHO cells stably expressing the human NOP receptor.
- [35S]GTPyS (specific activity ~1250 Ci/mmol).
- GDP, GTPyS (unlabeled).



- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
- Scintillation cocktail.
- Glass fiber filters (e.g., Whatman GF/B).

Procedure:

- Cell membranes (10-20 μg of protein) are incubated in the assay buffer.
- Add GDP to a final concentration of 10 μM.
- Add varying concentrations of Ac-RYYRWK-NH2 or the reference ligand.
- Initiate the binding reaction by adding [35S]GTPyS to a final concentration of 0.1 nM.
- Incubate the mixture for 60 minutes at 30°C.
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters three times with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Non-specific binding is determined in the presence of 10 μ M unlabeled GTPyS. Basal binding is measured in the absence of any agonist.
- Data are analyzed using non-linear regression to determine pEC₅₀ and E_{max} values.

β-arrestin 2 Recruitment Assay (BRET)

This assay measures the recruitment of β -arrestin 2 to the activated NOP receptor using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

 HEK-293 cells co-expressing the human NOP receptor fused to Renilla luciferase (NOP-Rluc) and β-arrestin 2 fused to a fluorescent protein (e.g., YFP-β-arrestin 2).



- Coelenterazine h (luciferase substrate).
- Assay Buffer: Phosphate-buffered saline (PBS) with 0.5 mM MgCl₂ and 0.1% glucose.

Procedure:

- Seed the transfected HEK-293 cells in a 96-well microplate.
- Incubate the cells for 24-48 hours.
- Replace the culture medium with the assay buffer.
- Add varying concentrations of Ac-RYYRWK-NH2 or the reference ligand to the wells.
- Add the luciferase substrate, coelenterazine h, to a final concentration of 5 μM.
- Incubate for 5-10 minutes at 37°C.
- Measure the luminescence signals at the emission wavelengths of both the donor (Rluc) and the acceptor (YFP) using a microplate reader capable of BRET measurements.
- The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
- Data are analyzed using a sigmoidal dose-response model to determine pEC₅₀ and E_{max} values.

Conclusion

The experimental data clearly demonstrate that Ac-RYYRWK-NH2 TFA exhibits significant functional selectivity at the NOP receptor. Its ability to act as a partial agonist for G-protein signaling while simultaneously antagonizing β -arrestin 2 recruitment highlights its potential as a biased ligand. This unique profile offers a valuable tool for researchers to explore the distinct physiological consequences of activating these two major signaling arms of the NOP receptor. Furthermore, the development of such functionally selective compounds may pave the way for novel therapeutic agents with enhanced efficacy and reduced side effects for a variety of disorders, including pain, anxiety, and substance abuse.



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